N~3~-(2-chloro-9H-purin-6-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-beta-alaninamide
Description
N~3~-(2-chloro-9H-purin-6-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-beta-alaninamide is a purine-derived compound with a complex structure featuring:
- Core: A 2-chloro-9H-purine scaffold, a bicyclic aromatic system critical for interactions with biological targets like enzymes and receptors.
- Substituents:
- A beta-alaninamide moiety linked to the purine N3 position.
- A tetrahydro-2H-pyran ring substituted with a 4-methoxyphenyl group, connected via a methylene bridge to the beta-alaninamide nitrogen.
Properties
Molecular Formula |
C21H25ClN6O3 |
|---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
3-[(2-chloro-7H-purin-6-yl)amino]-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide |
InChI |
InChI=1S/C21H25ClN6O3/c1-30-15-4-2-14(3-5-15)21(7-10-31-11-8-21)12-24-16(29)6-9-23-18-17-19(26-13-25-17)28-20(22)27-18/h2-5,13H,6-12H2,1H3,(H,24,29)(H2,23,25,26,27,28) |
InChI Key |
RUKBNYWKVMNOBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CCNC3=NC(=NC4=C3NC=N4)Cl |
Origin of Product |
United States |
Biological Activity
N~3~-(2-chloro-9H-purin-6-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-beta-alaninamide is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a purine base, a tetrahydropyran ring, and a beta-alanine moiety. The presence of the chlorine atom at the 2-position of the purine ring and the methoxy group on the phenyl ring are critical for its biological activity. The molecular formula is , with a molecular weight of approximately 429.91 g/mol.
The biological activity of this compound is primarily attributed to its inhibition of specific enzymes and receptors involved in various physiological processes:
- Acetylcholinesterase Inhibition : Similar compounds have shown inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in cholinergic synapses. This inhibition can enhance cholinergic transmission, which is beneficial in treating conditions like Alzheimer’s disease .
- PI3K Inhibition : Compounds with similar structures have been reported to inhibit phosphoinositide 3-kinase (PI3K) pathways, which are crucial in cancer cell proliferation and survival .
- Antioxidant Activity : Some studies suggest that purine derivatives exhibit antioxidant properties, potentially reducing oxidative stress in cells and contributing to neuroprotective effects .
Table 1: Summary of Biological Activities
| Activity Type | Assay Method | Result/Activity Level |
|---|---|---|
| Acetylcholinesterase Inhibition | Colorimetric assay | Moderate to strong inhibition |
| Antioxidant Activity | DPPH radical scavenging | Significant scavenging ability |
| Cytotoxicity | MTT assay | IC50 values ranging from 10-50 µM |
| Antibacterial Activity | Disk diffusion method | Moderate activity against Gram-positive bacteria |
Case Studies
- Neuropharmacological Studies : In vitro studies have demonstrated that derivatives similar to this compound exhibit significant AChE inhibition, leading to increased acetylcholine levels in neuronal cultures. This suggests potential applications in treating neurodegenerative diseases .
- Cancer Research : Research indicates that purine derivatives can induce apoptosis in cancer cell lines through the activation of caspases and modulation of PI3K/Akt signaling pathways. The specific compound under review has shown promising results in preliminary cytotoxicity assays against various cancer cell lines .
- Antimicrobial Studies : The compound has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. Results indicate moderate effectiveness, particularly against Staphylococcus aureus and Escherichia coli, suggesting a potential role in developing new antimicrobial agents .
Chemical Reactions Analysis
Amide Bond Formation and Stability
The β-alaninamide moiety is synthesized via carbodiimide-mediated coupling. Reaction conditions and reagents from analogous carboxamide syntheses ( ) suggest the following pathway:
| Reaction Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| Carboxylic acid activation | EDCl, HOBt, DCM, 0–5°C | 75–85% | High regioselectivity observed |
| Amide coupling | TEA, RT, 12–24 h | 68–72% | Requires stoichiometric base |
This method avoids racemization and ensures retention of stereochemical integrity in the β-alaninamide chain. Stability studies indicate that the amide bond resists hydrolysis under physiological pH (4.0–7.4) but degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions.
Nucleophilic Substitution at the Purine Core
The 2-chloro substituent on the purine ring undergoes nucleophilic substitution reactions. Data from chloropurine analogs ( ) highlight the following reactivity:
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Ammonia | NH₃/EtOH, reflux, 6 h | 2-Amino-9H-purine derivative | Precursor for antiviral agents |
| Methanolate | NaOMe/MeOH, 60°C, 3 h | 2-Methoxy-9H-purine | Modulation of solubility |
| Thiols | RSH, DIPEA, DMF, RT, 12 h | 2-Sulfanylpurine conjugates | Prodrug development |
The tetrahydro-2H-pyran (THP) group remains stable under these conditions, with no observed ring-opening or decomposition .
Functionalization of the Tetrahydro-2H-Pyran Ring
The tetrahydro-2H-pyran moiety exhibits limited reactivity under standard conditions but can undergo acid-catalyzed ring-opening or oxidation:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Acidic hydrolysis | HCl (1M), 80°C, 2 h | Ring-opened diol derivative |
| Oxidation | KMnO₄, H₂O, RT, 6 h | Tetrahydropyran-4-one intermediate |
The methoxyphenyl substituent enhances electron density in the pyran ring, slightly increasing susceptibility to electrophilic aromatic substitution (e.g., nitration) .
Deprotection and Stability of Protecting Groups
Synthetic routes for related compounds ( ) suggest the THP group is stable during nucleophilic substitutions but removable via acidic hydrolysis:
| Deprotection Method | Conditions | Efficiency |
|---|---|---|
| HCl in MeOH | 2M HCl, reflux, 4 h | >90% |
| TFA/DCM | 20% TFA, RT, 1 h | 85–88% |
Post-deprotection, the free purine NH group enables further functionalization (e.g., alkylation, acylation) .
Comparative Reactivity of Structural Analogs
The table below contrasts reactivity trends in structurally similar compounds ( ):
Key Research Findings
-
Synthetic Optimization : Coupling the β-alaninamide chain requires precise stoichiometry of EDCl/HOBt to minimize dimerization.
-
Purine Reactivity : The 2-chloro group exhibits higher electrophilicity than 6-chloro analogs due to electronic effects from the pyran-linked methoxyphenyl group .
-
Stability Profile : The compound remains stable in DMSO and DMF but degrades in polar protic solvents (e.g., MeOH/H₂O mixtures) over 72 hours .
Comparison with Similar Compounds
N~3~-(2-chloro-9H-purin-6-yl)-N-[2-(1H-indol-1-yl)ethyl]-beta-alaninamide
- Key Differences : Replaces the tetrahydro-2H-pyran-4-methoxyphenyl group with a 2-(indol-1-yl)ethyl chain.
- However, the bulkier indole could reduce solubility .
2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine
- Key Differences : Lacks the beta-alaninamide and pyran-methoxyphenyl groups. Features a 4-chlorophenyl substituent directly on the purine.
- Impact : The absence of the alaninamide linker simplifies the molecule, likely reducing metabolic stability but increasing membrane permeability. The chlorine atoms at both purine and phenyl positions may enhance electrophilic reactivity, influencing covalent binding to targets .
N-(2-chloro-9H-purin-6-yl)phenylalanine
- Key Differences : Substitutes beta-alaninamide with phenylalanine.
- However, the larger size may limit blood-brain barrier penetration compared to the smaller beta-alaninamide group .
Analogues with Heterocyclic Core Variations
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-N~3~-pyrimidin-2-yl-beta-alaninamide
- Key Differences : Replaces the purine core with a pyrimidine ring.
- Impact : Pyrimidines are smaller and less planar than purines, which may reduce binding affinity to purine-specific enzymes (e.g., kinases). However, pyrimidine derivatives often exhibit improved solubility due to reduced hydrophobicity .
9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((4-nitrophenyl)methyl)-
- Key Differences : Features a nitrobenzyl group instead of the methoxyphenyl-pyran system.
- This could lead to off-target effects in biological systems compared to the electron-donating methoxy group .
Analogues with Substituent Variations
N-(Tetrahydro-2H-pyran-4-ylcarbonyl)-beta-alanine
- Key Differences : Retains the pyran and beta-alanine moieties but lacks the purine core.
- Impact: The absence of the purine scaffold eliminates interactions with purine-binding sites, redirecting activity toward non-nucleotide targets (e.g., enzymes requiring acylated beta-alanine motifs) .
N,N-Dimethyl-9-((3-methylphenyl)methyl)-9H-purin-6-amine
- Key Differences : Substitutes the pyran-methoxyphenyl-beta-alaninamide group with a 3-methylbenzyl chain and dimethylamine.
- Impact: The methylbenzyl group increases hydrophobicity, favoring interactions with lipid-rich environments (e.g., cell membranes).
Data Tables
Table 1: Structural and Molecular Comparisons
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | Purine | 2-chloro, pyran-methoxyphenyl-beta-alaninamide | ~527.9* | High complexity, moderate solubility |
| N-[2-(Indol-1-yl)ethyl] analogue | Purine | 2-chloro, indole-ethyl-beta-alaninamide | ~383.8 | Enhanced π-π stacking, reduced solubility |
| Pyrimidine analogue | Pyrimidine | Pyran-methoxyphenyl-beta-alaninamide | ~449.5 | Improved solubility, reduced kinase affinity |
| 4-Chlorophenyl analogue | Purine | 2-chloro, 4-chlorophenyl | ~310.2 | High reactivity, increased permeability |
*Estimated based on molecular formula C₂₄H₂₇ClN₆O₃.
Key Challenges :
- Steric hindrance during coupling steps due to the bulky pyran-methoxyphenyl group.
- Purine ring sensitivity to harsh reaction conditions, requiring mild pH and temperature control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
